Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl
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Overview
Description
Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is a white to yellow solid with a molecular weight of 231.68 g/mol . This compound is of interest due to its unique structure, which combines a furo[3,2-c]pyridine core with an ethyl ester and hydrochloride functionalities.
Preparation Methods
The synthesis of Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate hydrochloride can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, which is a well-known cyclization reaction used to form tetrahydrofuro[3,2-c]pyridine derivatives . The reaction typically involves the condensation of an aldehyde with an amine, followed by cyclization under acidic conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity.
Chemical Reactions Analysis
Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties . In medicine, it could be explored for its therapeutic potential, while in industry, it may be used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to modulation of their activity . This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate hydrochloride can be compared with similar compounds such as 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride While both compounds share a similar core structure, the presence of different functional groups can lead to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-2-13-10(12)9-5-7-6-11-4-3-8(7)14-9;/h5,11H,2-4,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTZBKSYGDDVSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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